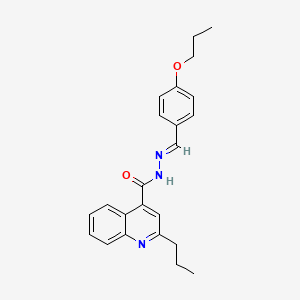![molecular formula C18H29N7O B5546566 1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)
1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazoles, piperidines, and triazoles are important heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including cyclocondensation, reductive amination, and microwave-assisted synthesis. For example, a study reported a simple synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Crystal and molecular structures of related compounds can provide insights into the spatial arrangement and interactions within the molecule. For example, the crystal structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives was determined using X-ray crystallography, revealing the planarity of the imidazolopyridine and the conformation of the piperazine part of the molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving these heterocyclic compounds can include substitutions, additions, and cyclizations. For instance, the synthesis of a series of 1,3,5-triazine derivatives through one-pot, multi-component reactions highlights the versatility of these compounds in chemical synthesis (Sadek et al., 2023).
科学的研究の応用
Imidazole and Piperidine Derivatives in Drug Development
Imidazole and piperidine rings are common in drug molecules due to their versatile pharmacological properties. For example, imidazole derivatives have been explored for their potential as serotonin 5-HT2 antagonists, with some compounds showing potent receptor binding and the ability to inhibit serotonin-induced behaviors in animal models. These findings suggest applications in developing treatments for disorders involving the serotonin system, such as depression and anxiety (Andersen et al., 1992).
Histamine Receptor Ligands
Another study focused on imbutamine analogs, which, like the compound , contain an imidazole ring. These analogs were investigated for their selectivity towards histamine H3 and H4 receptors, indicating a potential for treating allergic reactions and inflammatory conditions by modulating histamine activity (Geyer et al., 2014).
Radiopharmaceutical Applications
Compounds with imidazole moieties have also been explored for radiopharmaceutical applications. For instance, mixed ligand fac-tricarbonyl complexes involving imidazole and piperidine derivatives have been studied for their potential in labeling bioactive molecules, offering a path toward novel diagnostic agents (Mundwiler et al., 2004).
Anticancer Activity
Derivatives of piperazine, another structural component related to the queried compound, have been synthesized and evaluated for anticancer activity. This research suggests the potential for similar compounds to be developed as novel anticancer agents, highlighting the importance of these structural motifs in drug discovery (Kumar et al., 2013).
特性
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-4-imidazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N7O/c1-22(2)13-16-20-21-18(23(16)3)15-6-10-25(11-7-15)17(26)5-4-9-24-12-8-19-14-24/h8,12,14-15H,4-7,9-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXKGRJXYSCHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)CCCN3C=CN=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)
![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)
![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)
![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)
![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)
